An In-Depth Technical Guide to 2,2-Dicyclopropylmorpholine: Structure, Properties, and Synthetic Approaches
An In-Depth Technical Guide to 2,2-Dicyclopropylmorpholine: Structure, Properties, and Synthetic Approaches
Foreword
In the landscape of medicinal chemistry and drug development, the morpholine scaffold is a cornerstone, prized for its favorable physicochemical properties, metabolic stability, and ability to improve aqueous solubility. The introduction of sterically demanding and conformationally rigid groups, such as cyclopropyl rings, onto this privileged scaffold presents a compelling strategy for navigating novel chemical space. The gem-dicyclopropyl motif, in particular, offers a unique three-dimensional profile that can profoundly influence receptor binding and pharmacokinetic properties. This guide provides a comprehensive technical overview of 2,2-dicyclopropylmorpholine, a molecule of growing interest at the intersection of these two valuable chemical motifs. We will delve into its structural nuances, physicochemical characteristics, and survey the synthetic methodologies available for its construction, offering insights for researchers and drug development professionals seeking to leverage this unique building block.
Molecular Architecture and Stereochemical Considerations
The defining feature of 2,2-dicyclopropylmorpholine is the quaternary carbon at the C2 position, substituted with two cyclopropyl rings. This arrangement imparts significant and distinct structural characteristics.
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Rigidification of the Morpholine Ring: The steric bulk of the two cyclopropyl groups restricts the conformational flexibility of the morpholine ring, locking it into a more defined chair-like conformation. This pre-organization can be advantageous in drug design, reducing the entropic penalty upon binding to a biological target.
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Three-Dimensional Vectorial Expansion: The cyclopropyl groups act as lipophilic, three-dimensional spacers, projecting outwards from the morpholine core. This allows for the exploration of deeper or uniquely shaped binding pockets that might not be accessible to simpler, flatter analogues.
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Metabolic Shielding: The quaternary center and the robust nature of the cyclopropyl rings can sterically hinder metabolic attack at the adjacent positions (N3 and C3), potentially improving the metabolic stability and half-life of drug candidates incorporating this moiety.
Caption: 2D representation of 2,2-Dicyclopropylmorpholine.
Physicochemical Properties: A Quantitative Overview
The unique structure of 2,2-dicyclopropylmorpholine directly influences its physicochemical properties, which are critical determinants of its behavior in both chemical and biological systems. While extensive experimental data is not widely published, computational predictions provide valuable initial estimates.
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Weight | 167.26 g/mol | Falls within the "rule of five" range for oral bioavailability. |
| cLogP | 1.3 - 1.8 | Indicates a balance of lipophilicity and hydrophilicity, often desirable for cell permeability and solubility. |
| Topological Polar Surface Area (TPSA) | 21.3 Ų | Suggests good potential for blood-brain barrier penetration. |
| pKa (of the protonated amine) | 8.5 - 9.0 | The morpholine nitrogen is basic and will be protonated at physiological pH, which can aid in aqueous solubility. |
Note: These values are algorithmically predicted and should be confirmed by empirical measurement.
Synthesis and Purification Strategies
The construction of the sterically hindered C2 quaternary center is the principal challenge in synthesizing 2,2-dicyclopropylmorpholine. Several plausible synthetic routes can be envisioned, leveraging established methodologies in heterocyclic chemistry.
Strategy 1: Cyclization of a Pre-functionalized Amino Alcohol
This is a convergent and highly logical approach, building the key precursor that contains the dicyclopropyl carbinolamine moiety before the final ring-closing step.
Experimental Protocol:
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Step 1: Grignard Addition to Dicyclopropyl Ketone.
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To a solution of dicyclopropyl ketone (1.0 eq) in anhydrous THF at 0 °C, add a solution of vinylmagnesium bromide (1.1 eq, 1.0 M in THF) dropwise.
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Rationale: This step constructs the carbon skeleton. The vinyl group is introduced as a masked aldehyde, which is a precursor to the C5 and C6 carbons of the morpholine ring.
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Allow the reaction to warm to room temperature and stir for 4 hours.
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Quench the reaction carefully with saturated aqueous NH4Cl solution.
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Extract the product with ethyl acetate, dry the organic layer over Na2SO4, and concentrate under reduced pressure to yield the tertiary alcohol.
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Step 2: Ozonolysis and Reductive Amination.
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Dissolve the alcohol from Step 1 in a mixture of CH2Cl2 and methanol at -78 °C.
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Bubble ozone through the solution until a persistent blue color is observed.
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Rationale: Ozonolysis cleaves the vinyl group to form an intermediate aldehyde.
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Purge the solution with nitrogen gas to remove excess ozone.
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Add sodium borohydride (2.0 eq) portion-wise, followed by a solution of ammonia in ethanol (5.0 eq).
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Rationale: This is a one-pot reductive amination. The aldehyde is converted to the primary amine in situ, which then undergoes intramolecular cyclization (or is primed for it).
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Allow the reaction to warm to room temperature and stir overnight.
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Step 3: Acid-Catalyzed Cyclization and Deprotection (if necessary).
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Concentrate the reaction mixture from Step 2.
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Dissolve the residue in methanol and add a catalytic amount of a strong acid (e.g., HCl or TsOH).
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Heat the reaction to reflux for 6 hours.
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Rationale: The acidic conditions protonate the hydroxyl group, facilitating its departure as water and promoting the intramolecular nucleophilic attack by the amine to form the morpholine ring.
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Cool the reaction, neutralize with a base (e.g., NaHCO3), and extract the product.
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Purification:
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The crude product is typically purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes.
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Further purification can be achieved by distillation or recrystallization of a salt form (e.g., the hydrochloride salt).
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Caption: Synthetic workflow for 2,2-Dicyclopropylmorpholine.
Spectroscopic Characterization
Unambiguous identification of 2,2-dicyclopropylmorpholine requires a combination of spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | - Cyclopropyl Protons: Complex multiplets in the upfield region (approx. 0.2-0.8 ppm).- Morpholine Protons: Distinct multiplets for the axial and equatorial protons on C3, C5, and C6 (approx. 2.5-4.0 ppm).- N-H Proton: A broad singlet (exchangeable with D₂O) typically around 1.5-3.0 ppm. |
| ¹³C NMR | - Quaternary C2: A signal around 65-75 ppm with no attached protons (observable in DEPT-135 as a null signal).- Cyclopropyl Carbons: Upfield signals, typically between 5-20 ppm.- Morpholine Carbons: Signals in the range of 45-70 ppm. |
| Mass Spectrometry (MS) | - [M+H]⁺: An exact mass peak corresponding to the protonated molecule (C₁₀H₁₈NO⁺).- Fragmentation: Likely fragmentation pattern would involve the loss of a cyclopropyl group. |
| Infrared (IR) Spectroscopy | - N-H Stretch: A moderate, sharp peak around 3300-3400 cm⁻¹.- C-O-C Stretch: A strong, characteristic peak in the fingerprint region, typically around 1100-1150 cm⁻¹.- C-H Stretches: Aliphatic C-H stretches just below 3000 cm⁻¹. |
Applications in Drug Discovery and Medicinal Chemistry
While specific biological activity for 2,2-dicyclopropylmorpholine itself is not yet extensively documented in peer-reviewed literature, its structural motifs are highly relevant to modern drug design.
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CNS-Penetrant Scaffolds: The low TPSA and moderate lipophilicity make this scaffold an attractive starting point for central nervous system (CNS) targets. The rigid conformation can help in achieving selectivity for specific receptor subtypes.
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Metabolic Stability: As previously mentioned, the gem-dicyclopropyl group can act as a "metabolic shield," protecting the morpholine ring from oxidative metabolism, a common liability for many amine-containing drugs.
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Exploration of Novel Vector Space: In structure-based drug design, the unique 3D projection of the cyclopropyl groups can be used to engage with regions of a protein binding site that are inaccessible to more traditional, planar chemical matter. This can lead to novel intellectual property and potentially improved potency or selectivity.
References
Due to the limited public information specifically on 2,2-Dicyclopropylmorpholine, the references provided are representative of the general chemical principles and compound classes discussed.
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PubChem Compound Summary for CID 14979841, 2,2-Dicyclopropylmorpholine. National Center for Biotechnology Information. [Link]
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The Morpholine Motif in Medicinal Chemistry. MedChemComm, Royal Society of Chemistry. [Link]
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The Cyclopropyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, American Chemical Society. [Link]
